molecular formula C15H11ClN2O2 B2480657 Ethyl 6-chloro-5-cyano-2-phenylnicotinate CAS No. 303146-96-5

Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Cat. No. B2480657
CAS RN: 303146-96-5
M. Wt: 286.72
InChI Key: NXOAKQSGNPAYSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The development of efficient and practical routes for the synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate has been a significant area of research. One notable study elucidates the mechanism of formation of two major impurities in the synthetic route towards key intermediates like Ethyl 6-chloro-5-cyano-2-phenylnicotinate. This led directly to significant process improvements, increasing the overall yield from 15% to 73% without extra purification steps and producing the key intermediate in excess of 80 kg to support clinical development (Bell et al., 2012).

Molecular Structure Analysis

Molecular structure analysis through techniques such as single crystal X-ray diffraction has provided detailed insights into the geometric configuration of compounds related to Ethyl 6-chloro-5-cyano-2-phenylnicotinate. These studies have shown how intramolecular hydrogen bonds and π-π interactions contribute to the stability of the molecular structure, which is crucial for understanding the compound's reactivity and potential applications (Achutha et al., 2017).

Chemical Reactions and Properties

Ethyl 6-chloro-5-cyano-2-phenylnicotinate undergoes various chemical reactions, offering pathways to synthesize novel compounds. For instance, its reaction with O- and N-nucleophiles can lead to a range of substituted pyridine derivatives, showcasing its versatility as a precursor for synthesizing compounds with potential biological activity (Gadzhili et al., 2015).

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Ethyl 6-chloro-5-cyano-2-phenylnicotinate has been used in the synthesis of various pharmaceutical intermediates. For instance, Markova et al. (1970) synthesized a hydroxy lamine derivative from this compound, leading to the creation of new heterocyclic compounds (Yu. V. Markova, N. Ostroumova, V. I. Lebedeva, & M. Shchukina, 1970). Furthermore, its application in developing a multi-kilogram-scale synthesis of a selective and reversible antagonist of the P2Y12 receptor, specifically for supporting preclinical and clinical studies, was demonstrated by Andersen et al. (2013) (S. Andersen, C. Aurell, F. Zetterberg, Martin Bollmark, R. Ehrl, P. Schuisky, & A. Witt, 2013).

Process Improvement in Synthesis

Bell et al. (2012) focused on improving the synthetic route for ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a key intermediate that includes ethyl 6-chloro-5-cyano-2-phenylnicotinate. This led to a significant increase in process yield from 15% to 73% (Stephen J. Bell, Steven McIntyre, C. F. Garcia, S. Kitson, Frans D. Therkelsen, S. Andersen, F. Zetterberg, C. Aurell, Martin Bollmark, R. Ehrl, 2012).

Applications in Dye Synthesis

Alnajjar et al. (2013) utilized this compound in the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives, demonstrating its application in the field of dye chemistry (Abdulaziz Alnajjar, Marzouq Alsaiedi, & M. El-Apasery, 2013).

Antibacterial Activity

Gad-Elkareem & El-Adasy (2010) explored the synthesis and antibacterial activity of new ethyl thionicotinates, thieno[2,3-b]pyridines, pyrido[3′,2′:4,5] thieno[3,2-d]pyrimidines, and pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazines containing sulfonamide moieties, with ethyl 5-cyano-6-mercaptonicotinate derivatives as key components (M. Gad-Elkareem & Abu-Bakr A. El-Adasy, 2010).

Synthesis of Novel Organic Compounds

Silva et al. (2010) described a method for synthesizing new 2.2′-azopyridine dyes using ethyl 6-amino-5-cyano-2-methyl-4-arylnicotinates, revealing its potential in creating novel organic compounds (D. Silva, Abdelouahid Samadi, L. Infantes, M. Carreiras, & J. Marco-Contelles, 2010).

Safety and Hazards

The safety information for Ethyl 6-chloro-5-cyano-2-phenylnicotinate indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 6-chloro-5-cyano-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-2-20-15(19)12-8-11(9-17)14(16)18-13(12)10-6-4-3-5-7-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOAKQSGNPAYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-5-cyano-2-phenylnicotinate

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